molecular formula C4H11P B1582533 Diethylphosphine CAS No. 627-49-6

Diethylphosphine

Cat. No.: B1582533
CAS No.: 627-49-6
M. Wt: 90.1 g/mol
InChI Key: VZZJVOCVAZHETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylphosphine is an organophosphorus compound with the chemical formula ( \text{C}4\text{H}{11}\text{P} ). It is a colorless liquid that is highly flammable and has a pungent odor. This compound is primarily used as a ligand in various chemical reactions, particularly in the field of organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylphosphine can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with diethylmagnesium: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{(C}_2\text{H}_5)_2\text{P} + 3 \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of this compound oxide using lithium aluminum hydride: [ \text{(C}_2\text{H}_5)_2\text{P(O)H} + \text{LiAlH}_4 \rightarrow \text{(C}_2\text{H}_5)_2\text{P} + \text{LiAlO}_2 + 2 \text{H}_2 ]

Chemical Reactions Analysis

Types of Reactions: Diethylphosphine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents like hydrogen peroxide.

    Substitution: It can participate in substitution reactions, particularly in the formation of phosphine ligands for metal complexes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides are commonly used.

    Substitution: Halides and metal salts are often used in these reactions.

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various phosphine-metal complexes.

Scientific Research Applications

Diethylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and material science.

    Biology: this compound derivatives are studied for their potential use in biological systems, particularly in enzyme inhibition.

    Medicine: Research is ongoing into the use of this compound compounds in drug development, particularly for their potential anti-cancer properties.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which diethylphosphine exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers, forming stable complexes that can alter the reactivity of the metal. This coordination can affect various molecular targets and pathways, particularly in catalytic processes.

Comparison with Similar Compounds

    Triethylphosphine: Similar in structure but with three ethyl groups instead of two.

    Diethylphosphite: Contains an additional oxygen atom, making it more reactive in certain conditions.

Uniqueness: Diethylphosphine is unique due to its specific reactivity and stability as a ligand. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and material science.

Properties

IUPAC Name

diethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11P/c1-3-5-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJVOCVAZHETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCPCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211764
Record name Phosphine, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-49-6
Record name Phosphine, diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylphosphine
Reactant of Route 2
Diethylphosphine
Reactant of Route 3
Diethylphosphine
Reactant of Route 4
Diethylphosphine
Reactant of Route 5
Diethylphosphine
Reactant of Route 6
Diethylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.